4-Azachalcone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

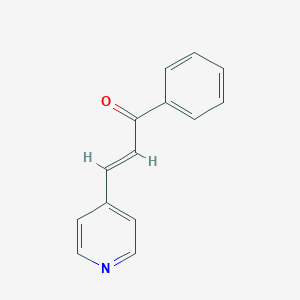

4-Azachalcone, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-azachalcone exhibits notable antimicrobial properties. A study demonstrated that various derivatives of azachalcones displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum bactericidal concentrations (MBC) ranged from 0.10 to 0.60 mg/mL, suggesting a promising potential for developing new antibiotics from these compounds .

Antifungal Properties

Azachalcone derivatives have also been investigated for their antifungal activity. A study reported that specific azachalcone derivatives exhibited strong antifungal effects against various fungal strains, indicating their potential as therapeutic agents in treating fungal infections .

Inhibition of Enzymatic Activity

This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme implicated in various biochemical processes including browning in fruits and vegetables. The compound's inhibitory activity was quantified with an IC50 value as low as 0.08 μM, showcasing its potential use in food preservation and therapeutic applications .

Diels–Alder Reactions

This compound has been utilized as a dienophile in Diels–Alder reactions, catalyzed by metal-organic frameworks (MOFs). This method has shown high efficiency under mild conditions, with the Cu(II)-PEIP catalyst facilitating the cycloaddition reactions effectively. The study highlighted the influence of substituents on the azachalcone structure on the reactivity and selectivity of the reactions, which is critical for synthetic applications in organic chemistry .

Synthesis of Complex Molecules

The unique reactivity of azachalcones allows them to serve as building blocks for synthesizing more complex organic molecules. Their ability to undergo various transformations makes them valuable intermediates in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Fluorescent Dyes

Recent studies have explored the use of chalcone-derived fluorescent dyes for cellular imaging applications. This compound derivatives exhibit strong fluorescence properties, making them suitable for bioimaging techniques to visualize cancer cells preferentially over normal cells . This property can be harnessed for diagnostic purposes in cancer research.

Case Studies

Analyse Chemischer Reaktionen

Diels–Alder Reactions

One of the most significant reactions involving 4-Azachalcone is the Diels–Alder reaction, a [4 + 2] cycloaddition that forms six-membered rings. This reaction has been extensively studied for its efficiency and selectivity. The catalytic properties of various catalysts, including metal-organic frameworks (MOFs) and copper-based catalysts, have been explored to enhance the reaction conditions.

Key Findings:

-

Catalyst Efficiency: The use of Cu(II)-PEIP catalyst demonstrated high activity under mild conditions, allowing for the recycling of the catalyst without significant loss in efficiency .

-

Substituent Effects: The nature of substituents on the azachalcone significantly influences reactivity. Electron-withdrawing groups enhance conversion rates, while electron-donating groups tend to decrease them .

| Catalyst | Solvent | Reaction Time | Conversion Rate (%) | Selectivity |

|---|---|---|---|---|

| Cu(II)-PEIP | Water | 24 hours | >95 | High |

| Cu(OTf)₂ | DMF | 24 hours | 85 | Moderate |

| MOF | Ethanol | 12 hours | >90 | High |

Aldol Condensation

This compound can also be synthesized via aldol condensation reactions, where aromatic aldehydes react with enolates derived from acetylpyridine. This method allows for the formation of various substituted azachalcones depending on the choice of aldehyde.

Synthesis Procedure:

-

Reactants: Aromatic aldehyde and enolate from acetylpyridine.

-

Conditions: Basic medium followed by dehydration.

-

Characterization: Products are typically characterized using 1H and 13C NMR spectroscopy.

Table 2: Aldol Condensation Yields

| Aldehyde | Yield (%) |

|---|---|

| Benzaldehyde | 85 |

| p-Nitrobenzaldehyde | 78 |

| m-Methoxybenzaldehyde | 82 |

Reactions with Amines

This compound has shown reactivity with various amines, leading to the formation of heterocyclic compounds such as benzodiazepines and other nitrogen-containing derivatives.

Key Reactions:

-

Reaction with o-Phenylenediamine: Produces diphenylbenzodiazepine derivatives.

-

Reaction with Thiourea: Yields pyrimidine derivatives under acidic conditions.

| Amine | Product Type | Yield (%) |

|---|---|---|

| o-Phenylenediamine | Benzodiazepine | 75 |

| Thiourea | Pyrimidine | 68 |

Biological Activity Studies

Recent studies have evaluated the biological activities of halo-substituted derivatives of azachalcones, particularly their anti-inflammatory properties. These compounds have shown significant inhibition against inflammatory markers in cell cultures, indicating potential therapeutic applications.

Key Findings:

Eigenschaften

CAS-Nummer |

16208-85-8 |

|---|---|

Molekularformel |

C14H11NO |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

(E)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H11NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-11H/b7-6+ |

InChI-Schlüssel |

MSXXXMPYLQXAKL-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=NC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |

Key on ui other cas no. |

16208-85-8 |

Piktogramme |

Irritant |

Synonyme |

1-phenyl-3-(4-pyridinyl)-2-propen-1-one 1-phenyl-3-(4-pyridyl)-2-propen-1-one PhPyP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.